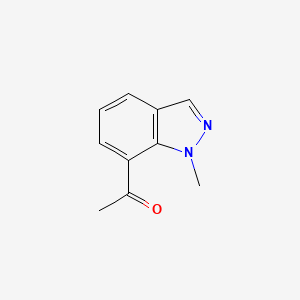
2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈
描述
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is an important intermediate in many PI3K/mTOR inhibitors .
Synthesis Analysis
The compound was synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through five steps including nitration, chlorination, alkylation, reduction, and substitution .Molecular Structure Analysis
The molecular formula of the compound is C19H15BrN4O2 .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including nitration, chlorination, alkylation, reduction, and substitution .Physical And Chemical Properties Analysis
The molecular weight of the compound is 411.26 . For more detailed physical and chemical properties, you may refer to its Material Safety Data Sheet (MSDS) .科学研究应用
合成和抑制剂中间体
2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈是合成各种PI3K/mTOR抑制剂中的重要中间体。Lei等人(2015年)概述了它的合成过程,从6-溴喹啉-4-醇经过一系列步骤,包括硝化、氯化、烷基化、还原和取代。这种化合物是喹啉抑制剂的关键中间体,对于合成NVP-BEZ235的衍生物至关重要,这是癌症治疗中的一种重要药物(Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015)。
抗疟活性
在抗疟研究中,喹啉化合物的衍生物已被广泛研究。Werbel等人(1986年)合成了一系列喹啉衍生物,对小鼠体内的伯氏疟原虫表现出显著的抗疟活性。这些化合物在灵长类动物模型中显示出有希望的活性,并且即使口服后也具有延长感染保护的潜力,表明它们在临床试验中的有用性(Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986)。
抗癌药物
喹啉衍生物还表现出显著的抗癌特性。Köprülü等人(2018年)测试了各种取代喹啉衍生物对癌细胞系(包括胶质母细胞瘤、宫颈癌和腺癌)的生物活性。像6-溴-5-硝基喹啉这样的化合物显示出显著的抗增殖活性,突显了喹啉衍生物在癌症药物开发中的潜力(Köprülü,Ökten,Tekin和Çakmak,2018)。
药理学重要性
喹唑啉酮衍生物,与喹啉密切相关,以其抗炎、镇痛和抗菌活性而闻名。Rajveer等人(2010年)合成了各种6-溴喹唑啉酮衍生物,并评估了它们的药理活性,进一步强调了溴喹啉化合物的广泛治疗潜力(Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010)。
安全和危害
作用机制
Target of Action
It’s important to note that the compound’s structure suggests potential interactions with various protein kinases .
Biochemical Pathways
Given its potential targets, it may influence pathways related to angiogenesis and various signaling pathways involving protein tyrosine kinases .
属性
IUPAC Name |
2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRWFNXSNWGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655020 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | |
CAS RN |
915019-51-1 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in pharmaceutical research?
A1: This compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, particularly as PI3K/mTOR inhibitors []. These inhibitors play a vital role in regulating cell growth and survival, making them promising targets for cancer treatment. Understanding the synthesis and properties of this intermediate is essential for developing novel and effective therapies.
Q2: Can you describe the optimized synthetic route for 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile?
A2: The synthesis begins with 6-bromoquinolin-4-ol and proceeds through a five-step process involving nitration, chlorination, alkylation, reduction, and substitution to yield the desired compound []. This optimized method offers a practical approach for producing this valuable intermediate for further drug development research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


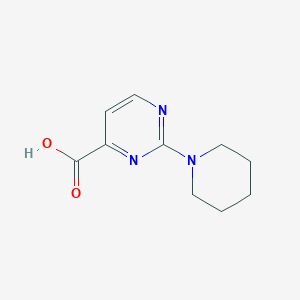
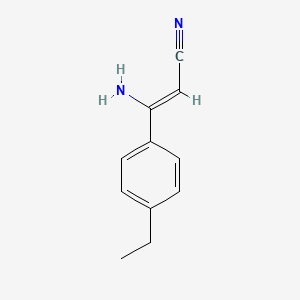
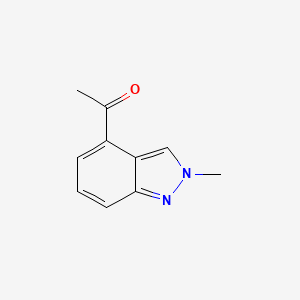
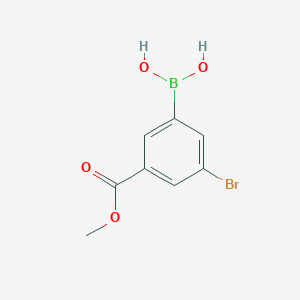
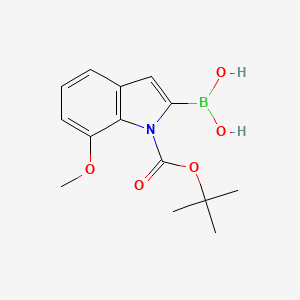
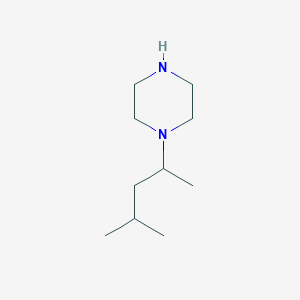
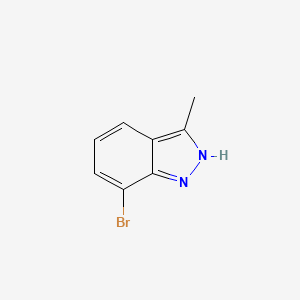
![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)





